(2-Methylcyclohexyl)methanamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

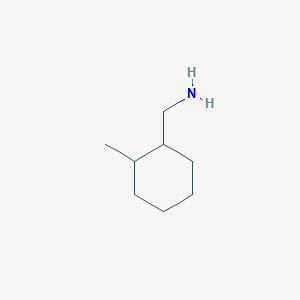

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methylcyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCOJHDAHDQVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40015-91-6 | |

| Record name | (2-Methylcyclohexyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stereochemical Architecture & Synthetic Logic of (2-Methylcyclohexyl)methanamine

[1]

Executive Summary

(2-Methylcyclohexyl)methanamine (CAS: 40015-91-6) represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted diamine surrogate and a pharmacophore in NMDA receptor antagonists and GlyT1 inhibitors.[1] Its utility stems from the cyclohexane ring's ability to lock substituents into specific spatial vectors, influencing receptor binding affinity.

This technical guide dissects the molecule’s four stereoisomers, providing a rigorous analysis of their conformational energetics, stereoselective synthesis, and analytical resolution. It is designed for synthetic chemists and structural biologists requiring high-fidelity control over this building block.[1]

Stereochemical Fundamentals & Conformational Analysis

The molecule possesses two chiral centers at C1 and C2 .[1][2] Consequently, it exists as four distinct stereoisomers, grouped into two diastereomeric pairs: cis and trans.[2]

The Isomer Matrix

| Configuration | Relationship | IUPAC Designation | Stability (Predicted) |

| Trans | Enantiomeric Pair | (1R,2R) & (1S,2S) | High (Diequatorial) |

| Cis | Enantiomeric Pair | (1R,2S) & (1S,2R) | Moderate (Axial/Equatorial) |

Conformational Energetics (A-Values)

The thermodynamic stability of these isomers is dictated by 1,3-diaxial interactions.

-

Methyl Group A-value: ~1.70 kcal/mol[1]

-

Aminomethyl Group (-CH₂NH₂) A-value: ~1.65 kcal/mol (estimated based on -CH₂CH₃ and -CH₂OH data).[1]

The Trans-Isomer (Diequatorial Preference): In the (1R,2R) configuration, the cyclohexane ring can adopt two chair conformations:

-

Diequatorial (ee): Both the methyl and aminomethyl groups are equatorial.[1] Steric strain is minimized.[1]

-

Diaxial (aa): Both groups are axial.[1] This incurs severe 1,3-diaxial interactions (approx. 4 x 0.9 kcal/mol gauche butane interactions + repulsion).[1]

The Cis-Isomer (Axial-Equatorial Equilibrium): In the (1R,2S) configuration, one substituent must be axial while the other is equatorial.

Figure 1: Stereochemical hierarchy and conformational preferences.[1] The Trans-diequatorial conformation represents the global energy minimum.[1]

Synthetic Pathways & Stereocontrol[1]

Synthesis of specific isomers requires controlling the geometry of the cyclohexane precursors before the final reduction step.

Route A: Hydrogenation of o-Tolunitrile (Industrial/Non-selective)

Direct hydrogenation of o-tolunitrile over Raney Nickel or Rhodium catalysts typically yields a mixture of cis and trans isomers.[1]

-

Mechanism: Syn-addition of hydrogen to the aromatic ring.[1]

-

Outcome: Often favors the cis isomer (kinetic control) initially, but high temperatures/pressures can induce isomerization to the thermodynamic trans product.

Route B: Stereoselective Reduction (Recommended)

To target the trans-isomer specifically, start from trans-2-methylcyclohexanecarboxylic acid.[1]

Protocol: Trans-Selective Synthesis

-

Starting Material: trans-2-methylcyclohexanecarboxylic acid (commercially available or resolved via quinine salt).[1]

-

Amide Formation: Convert acid to primary amide using Thionyl Chloride (

) followed by aqueous Ammonia ( -

Reduction: Reduce the amide to the amine using Lithium Aluminum Hydride (

).[1]

Step-by-Step Methodology:

-

Activation: Dissolve 10 mmol trans-acid in DCM. Add 1.2 eq

and cat.[1][3] DMF.[1] Reflux 2h. Evaporate volatiles to get acid chloride.[1] -

Amidation: Add acid chloride dropwise to cold (0°C) conc.

. Filter the precipitated white solid (trans-amide).[1] -

Reduction: Suspend trans-amide (1.0 eq) in dry THF under

. Carefully add -

Reflux: Heat to reflux for 12h. The carbonyl carbon is reduced to methylene.[1]

-

Workup (Fieser Method): Cool to 0°C. Quench sequentially with

mL -

Purification: Distillation (BP ~103°C @ 80 Torr) or conversion to HCl salt.

Figure 2: Synthetic workflow for the isolation of the thermodynamic trans-isomer.

Analytical Resolution & Characterization

Distinguishing and separating these isomers is critical for establishing structure-activity relationships (SAR).[1]

NMR Spectroscopy (Differentiation)

Proton NMR (

-

Trans-Isomer: The proton at C1 is axial (in the diequatorial conformer).[1] It will show large diaxial coupling constants (

Hz) with the axial proton at C2 and C6.[1] -

Cis-Isomer: The proton at C1 fluctuates between equatorial and axial.[1] The averaged coupling constants will be smaller (

Hz), appearing as a narrower multiplet.

Chiral Resolution (Enantiomers)

To separate the (1R,2R) enantiomer from the (1S,2S):

Method 1: Diastereomeric Salt Formation (Classical)

-

Resolving Agent: (+)-Tartaric acid or (-)-Mandelic acid.[1]

-

Protocol: Mix racemic trans-amine with 1.0 eq (+)-Tartaric acid in Ethanol. Heat to dissolve, then cool slowly. The less soluble diastereomeric salt crystallizes out.[1] Recrystallize to constant optical rotation.[1][4]

Method 2: Chiral HPLC (Modern)

Pharmacological Significance[1][5]

In drug development, this scaffold acts as a "conformationally restricted" analogue of linear alkyl amines.

-

Peptidomimetics: The cyclohexane ring mimics the turn structures in proteins.[1] The trans-isomer rigidly positions the amine and methyl group at a specific distance (~3-4 Å), unlike the flexible linear chain.

-

NMDA Antagonists: Derivatives of this amine have been explored as channel blockers where the hydrophobic methyl group occupies a specific pocket in the ion channel, and the amine interacts with the selectivity filter.

-

GlyT1 Inhibitors: Used as a lipophilic anchor to improve blood-brain barrier (BBB) penetration while maintaining specific steric requirements for the transporter active site.[1]

References

-

Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on cyclohexane conformational analysis and A-values).

-

Booth, H. (1969).[1] Applications of 1H NMR spectroscopy to the conformational analysis of cyclic compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 4, 149-381.[1]

-

Smith, P. A. S. (2011).[1] The Chemistry of Open-Chain Organic Nitrogen Compounds. (Reference for reductive amination and amide reduction protocols).

-

PubChem Compound Summary. (2024). This compound (CID 21225048).[1] National Center for Biotechnology Information.[1] [Link]

-

Subramanian, G. (Ed.).[1] (2001).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Source for amine resolution strategies).

Sources

- 1. This compound | C8H17N | CID 21225048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 4. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Methodological & Application

Experimental protocol for the synthesis of (2-Methylcyclohexyl)methanamine

Introduction: (2-Methylcyclohexyl)methanamine is a valuable primary amine that serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its stereoisomeric forms are of particular interest in the development of chiral active ingredients. This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound via the reductive amination of 2-methylcyclohexanecarboxaldehyde. This method offers a reliable and scalable route to this important synthetic intermediate.

Synthetic Strategy: Reductive Amination

The chosen synthetic pathway is a one-pot reductive amination. This widely utilized transformation in medicinal chemistry involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced to the target amine.[2] For the synthesis of a primary amine, ammonia is used as the nitrogen source.

The reaction proceeds in two main steps:

-

Imine Formation: 2-Methylcyclohexanecarboxaldehyde reacts with ammonia (generated in situ from an ammonium salt) to form the corresponding imine. This reaction is typically acid-catalyzed to protonate the carbonyl oxygen, increasing its electrophilicity.

-

Reduction: The imine intermediate is then reduced to the primary amine, this compound.

A key aspect of a successful one-pot reductive amination is the choice of the reducing agent. The reducing agent must selectively reduce the imine in the presence of the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct. While several reducing agents can be employed, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), this protocol will utilize sodium borohydride (NaBH₄) in the presence of an ammonium salt, which also serves as the ammonia source.[3][4] This approach is effective and avoids the use of more toxic cyanide-containing reagents.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of aldehydes to primary amines.[5][6]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Methylcyclohexanecarboxaldehyde | ≥95% | Sigma-Aldrich |

| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | Fisher Scientific |

| Sodium Borohydride (NaBH₄) | ≥98% | Acros Organics |

| Methanol (MeOH) | Anhydrous, 99.8% | J.T. Baker |

| Diethyl Ether (Et₂O) | ACS Grade | VWR Chemicals |

| Hydrochloric Acid (HCl) | 2 M solution | EMD Millipore |

| Sodium Hydroxide (NaOH) | 5 M solution | Macron Fine Chemicals |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | BDH Chemicals |

| Deionized Water (H₂O) | N/A | In-house |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 2-methylcyclohexanecarboxaldehyde (12.6 g, 0.1 mol) and ammonium chloride (8.0 g, 0.15 mol).

-

Add anhydrous methanol (200 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.

-

-

Imine Formation and Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (5.7 g, 0.15 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Carefully quench the reaction by slowly adding 2 M hydrochloric acid (100 mL) at 0 °C. Caution: Hydrogen gas will be evolved.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Wash the remaining aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde and other non-basic impurities. Discard the organic layers.

-

Basify the aqueous layer to a pH > 12 by the slow addition of 5 M sodium hydroxide solution at 0 °C.

-

Extract the product into diethyl ether (3 x 75 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

-

Purification:

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.

-

Characterization of this compound

Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol [7] |

| Boiling Point | 103-105 °C at 80 Torr |

| Density | 0.841 g/cm³ (predicted) |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.60-2.80 (m, 2H, -CH₂-NH₂)

-

δ 1.00-1.80 (m, 10H, cyclohexyl protons)

-

δ 0.85-0.95 (d, 3H, -CH₃)

-

δ 1.10 (br s, 2H, -NH₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 45-50 (-CH₂-NH₂)

-

δ 35-40 (cyclohexyl CH)

-

δ 25-35 (cyclohexyl CH₂)

-

δ 15-20 (-CH₃)

-

-

IR (neat, cm⁻¹):

-

3300-3400 (N-H stretch, primary amine)

-

2850-2950 (C-H stretch, aliphatic)

-

1590-1650 (N-H bend, primary amine)

-

1450-1470 (C-H bend)

-

Safety Precautions and Waste Disposal

Safety Precautions:

-

2-Methylcyclohexanecarboxaldehyde: Flammable liquid and vapor. Causes skin and eye irritation.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes severe skin and eye burns.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

This compound: Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.[7]

-

Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Waste Disposal:

-

All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

-

Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

References

-

Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). By optimizing the metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals, primary amines were selectively prepared with no or minimal formation of the usual secondary and tertiary amine byproduct. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

-

Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Treatment of ketones with ammonia in ethanol and titanium(IV) isopropoxide, followed by in situ reduction with sodium borohydride allows a highly chemoselective reductive mono-alkylation of ammonia. Tetrahedron, 60(7), 1463-1471. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. This compound. [Link]

-

Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as a reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as an activator under solvent-free conditions. Tetrahedron, 61(23), 5725-5734. [Link]

-

Synple Chem. Application Note – Reductive Amination. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. This compound | C8H17N | CID 21225048 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: (2-Methylcyclohexyl)methanamine as a Crucial Building Block for Next-Generation Carboxamide Agrochemicals

Abstract

The escalating challenge of resistance in crop pathogens necessitates the continuous development of novel agrochemicals with improved efficacy and unique modes of action. This document provides a detailed technical guide on the application of (2-Methylcyclohexyl)methanamine, a versatile lipophilic building block, in the synthesis of advanced carboxamide fungicides. We will explore the synthetic rationale, provide a detailed experimental protocol for the preparation of a model fungicide, and discuss the critical role of the 2-methylcyclohexyl moiety in modulating biological activity. This guide is intended for researchers, chemists, and process development professionals in the agrochemical industry.

Introduction: The Imperative for Structural Innovation in Fungicide Design

The Carboxylic Acid Amide (CAA) class of fungicides represents a significant advancement in the control of oomycete pathogens, which are responsible for devastating diseases like late blight in potatoes and downy mildew in grapevines.[1][2] The efficacy of these fungicides is often intrinsically linked to the physicochemical properties of the amine fragment incorporated into their structure. The this compound moiety is an exemplary building block that offers a unique combination of lipophilicity, conformational rigidity, and stereochemical complexity. These features are instrumental in optimizing the binding of the fungicide to its target protein, thereby enhancing its intrinsic activity and systemic properties within the plant.

The introduction of a substituted cycloalkyl group like 2-methylcyclohexyl can significantly influence the molecule's interaction with the target enzyme, potentially overcoming existing resistance mechanisms.[3] This guide will utilize the synthesis of a representative N-(2-methylcyclohexyl)methyl carboxamide fungicide, hereafter referred to as "Cyclohexamide," to illustrate the practical application of this key intermediate.

Rationale for Employing this compound

The choice of an amine in the synthesis of carboxamide agrochemicals is a critical determinant of the final product's performance. This compound offers several advantages:

-

Optimized Lipophilicity: The cyclohexyl ring provides a significant increase in lipophilicity, which is crucial for the penetration of the waxy cuticle of plant leaves and the fungal cell membrane.

-

Conformational Locking: The methyl group on the cyclohexane ring introduces a degree of conformational constraint. This pre-organization of the molecule's shape can lead to a more favorable binding entropy upon interaction with the target protein, resulting in higher potency.

-

Stereochemical Complexity: As a chiral building block, it allows for the synthesis of stereoisomerically pure agrochemicals.[4] It is well-established in agrochemical research that different stereoisomers can exhibit vastly different biological activities.

-

Metabolic Stability: The cycloalkyl group can enhance the metabolic stability of the final compound in the plant and the environment, leading to longer-lasting protection.

Synthesis of a Model Carboxamide Fungicide: "Cyclohexamide"

This section details the synthetic protocol for "Cyclohexamide," a model fungicide, via the amidation of a carboxylic acid precursor with this compound. This two-step process is representative of many industrial syntheses for this class of compounds.

Experimental Workflow Diagram

Caption: Synthetic workflow for the preparation of "Cyclohexamide".

Detailed Protocol: Synthesis of N-((2-Methylcyclohexyl)methyl)-4-chlorobenzamide (Cyclohexamide)

This protocol is adapted from general methods for the synthesis of carboxamide fungicides.[5][6]

Materials:

-

4-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

This compound

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

PART 1: Synthesis of 4-Chlorobenzoyl Chloride (Acid Chloride Intermediate)

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chlorobenzoic acid (5.0 g, 31.9 mmol).

-

Addition of Thionyl Chloride: Carefully add thionyl chloride (5.0 mL, 68.5 mmol) to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-chlorobenzoyl chloride is a yellow oil and can be used in the next step without further purification.

Causality Note: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction is driven by the formation of gaseous byproducts (HCl and SO₂), which are easily removed. Refluxing ensures the reaction goes to completion.

PART 2: Amidation to form Cyclohexamide

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (4.06 g, 31.9 mmol) and triethylamine (4.45 mL, 31.9 mmol) in anhydrous dichloromethane (100 mL). Cool the flask to 0°C in an ice bath.

-

Addition of Acid Chloride: Dissolve the crude 4-chlorobenzoyl chloride from Part 1 in anhydrous dichloromethane (20 mL) and add it dropwise to the cooled amine solution over 20 minutes with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

-

Quenching and Extraction: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude Cyclohexamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

Causality Note: The reaction is run at 0°C initially to control the exothermic nature of the acylation. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Data and Characterization

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks corresponding to aromatic, cyclohexyl, and methyl protons. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of Cyclohexamide. |

| Purity (HPLC) | >95% after purification |

Structure-Activity Relationship (SAR) Insights

The structural features of this compound are pivotal for the biological activity of the resulting agrochemical. SAR studies on related carboxamide fungicides have revealed several key principles:

-

Cycloalkyl Ring Size and Substitution: The presence of a methyl group on the cyclohexane ring can enhance binding affinity compared to an unsubstituted ring. The position and stereochemistry of this substituent are critical and require careful optimization during the lead discovery phase.

-

Amide Linker: The amide bond is a crucial hydrogen bonding motif that anchors the molecule in the active site of the target enzyme.

-

Aromatic Moiety: The nature and substitution pattern on the aromatic ring (in our model, the 4-chlorophenyl group) are also critical for tuning the electronic properties and overall shape of the molecule to complement the target site.

Logical Relationship Diagram

Caption: Impact of molecular features on agrochemical properties.

Conclusion

This compound is a highly valuable and strategic intermediate in the synthesis of modern carboxamide agrochemicals. Its unique structural and physicochemical properties allow for the creation of potent and effective fungicides. The synthetic protocols outlined in this guide provide a robust framework for the laboratory-scale preparation of these important compounds. Further exploration of the diverse stereoisomers of this amine and its derivatives holds significant promise for the discovery of next-generation crop protection agents.

References

- Design, synthesis and antifungal activity of carboxylic acid amide fungicides: part 2: substituted 1-phenyl-2-phenoxyethylamino valinamide carbam

- Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates.Organic & Biomolecular Chemistry (RSC Publishing).

- Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evalu

- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments.MDPI.

- Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evalu

- This compound.MySkinRecipes.

Sources

- 1. Design, synthesis and antifungal activity of carboxylic acid amide fungicides: part 2: substituted 1-phenyl-2-phenoxyethylamino valinamide carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation - Arabian Journal of Chemistry [arabjchem.org]

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Methylcyclohexyl)methanamine

[1]

Topic: Purification & Troubleshooting for Crude (2-Methylcyclohexyl)methanamine CAS: 40015-91-6 (General) Chemical Class: Cycloaliphatic Primary Amine Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Nature of the Beast

Welcome to the technical support center. If you are working with This compound , you are likely facing three distinct challenges:

-

Basicity & Tailing: Its primary amine nature (

) causes severe interaction with acidic silanols during chromatography.[1] -

Stereochemical Complexity: The molecule possesses two chiral centers (C1 and C2), leading to cis and trans diastereomers (plus enantiomers) that are difficult to separate by simple distillation.

-

Atmospheric Instability: Like most primary amines, it is a "CO₂ sponge," rapidly forming solid carbamates upon exposure to air.

This guide moves beyond generic protocols to address these specific physicochemical hurdles.

Module 1: Bulk Purification (The "Dirty" Crude)

Issue: My crude reaction mixture is dark/oily and contains non-basic impurities (nitriles, alcohols).

Standard Operating Procedure: Acid-Base Extraction

Do not attempt distillation or chromatography on the raw crude.[1] Use the molecule's basicity to your advantage to filter out non-amine impurities chemically.[1]

The Protocol:

-

Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or DCM .[1] Avoid Ethyl Acetate (amines can attack the ester group over time).

-

Protonation (The Trap): Extract with 1M HCl (3x). The amine converts to its ammonium salt (

) and migrates to the aqueous layer.[1][2] -

Wash: Wash the combined aqueous acidic layers with fresh ether/DCM. Why? This removes neutral impurities (unreacted nitrile/alcohol) that are insoluble in water.

-

Liberation: Cool the aqueous layer to 0°C. Basify carefully with 6M NaOH until pH > 12. The oil will oil out as the free base.[1]

-

Extraction: Extract the free amine back into DCM (3x).

-

Drying: Dry over anhydrous

(Sodium Sulfate) and concentrate.

Visualization: Acid-Base Logic Flow

Caption: Figure 1.[1] Chemo-selective purification exploiting the basicity of the methanamine group.[1]

Module 2: Stereochemical Resolution (Cis/Trans Separation)

Issue: I need a specific diastereomer (usually trans), but they co-elute on TLC and have overlapping boiling points.

Technical Insight: The boiling point difference between cis and trans isomers of 2-substituted cyclohexyl amines is often negligible (<2-5°C).[1] Fractional distillation requires a high theoretical plate count (spinning band column).[1] The most robust method is Diastereomeric Salt Formation .

Q: How do I separate the isomers without a spinning band column?

A: Use recrystallization of tartrate or mandelate salts.

The Protocol (Crystallization Strategy):

-

Screening: Dissolve 100mg of semi-pure amine in Ethanol. Add 1 equivalent of L-(+)-Tartaric acid .[1]

-

Observation: Allow to stand. The trans-isomer salt typically crystallizes more readily due to better packing efficiency in the crystal lattice compared to the cis-isomer (which has higher steric strain).[1]

-

Scale-up:

-

Dissolve amine in hot Ethanol (or MeOH/iPrOH mix).

-

Add hot solution of L-Tartaric acid.[1]

-

Cool slowly to room temp, then 4°C.

-

Filter the crystals (enriched isomer).

-

Liberate: Treat crystals with NaOH to recover the free amine.

-

Check Ratio: Run NMR or GC to verify enrichment.[1] Repeat recrystallization if necessary.[1]

-

| Isomer | Predicted Behavior | Preferred Purification |

| Trans | More thermodynamically stable (diequatorial conformation possible).[1] Forms less soluble salts.[1] | Crystallization (Tartrate/HCl salts) |

| Cis | Higher steric energy. Salts often remain in mother liquor.[1] | Prep-HPLC or derivatization |

Module 3: Chromatography Troubleshooting

Issue: My amine streaks/tails on the silica column, making separation impossible.

Root Cause:

Silica gel is acidic (

Q: What is the best mobile phase modifier?

A: You must compete for the acidic sites on the silica.[1]

The "Golden Standard" Mobile Phase:

-

Base Modifier: Triethylamine (TEA) or 7N Ammonia in Methanol.

-

Concentration: 1% to 5% v/v.

-

Solvent System: DCM : MeOH :

(90:9:1).[1]

Critical Step (Pre-treatment): Before running your product, flush the silica column with 5% TEA in Hexanes . This "deactivates" the silica silanols before your amine ever touches them.

Visualization: The Tailing Mechanism & Fix

Caption: Figure 2. Mechanism of amine tailing and the competitive inhibition provided by TEA.

Module 4: The "White Solid" Mystery (CO₂ Contamination)

Issue: My clear oil turned cloudy or formed a white crust after sitting on the bench for an hour.

Diagnosis:

You have formed a Carbamate .[1]

Q: How do I fix a sample contaminated with carbamate?

A: Do not filter it! The solid is your product, just in a different form.

-

Reversal: Dissolve the white solid/oil mixture in DCM.

-

Wash: Wash with 2M NaOH . The strong base drives the equilibrium back to the free amine and carbonate (

).[1] -

Storage: Store the purified amine under Argon or Nitrogen in a sealed vial.

Summary of Physicochemical Data

| Property | Value (Approx) | Significance |

| Boiling Point | 103-105°C @ 80 Torr | Moderate vacuum required for distillation.[1] |

| pKa | ~10.27 | Strong base; requires basic modifiers for chromatography.[1] |

| Appearance | Colorless Liquid | Yellowing indicates oxidation; White solid indicates CO₂ absorption. |

| Storage | Inert Gas (Ar/N2) | Hygroscopic and CO₂ sensitive. |

References

-

Amine Purification via Acid-Base Extraction

- Separation of Cyclohexyl Amine Isomers (Patent)

-

Carbamate Formation Mechanism

-

Physical Properties of (2-Methylcyclohexyl)

Technical Support Center: Purification of (2-Methylcyclohexyl)methanamine

Welcome to the technical support guide for the purification of (2-Methylcyclohexyl)methanamine. This document is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. As a key intermediate and chiral building block in pharmaceutical and agrochemical synthesis, its purity is paramount.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during its purification, moving beyond simple procedural lists to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the purification of this compound, from impurity identification to advanced separation techniques.

Impurity Identification & Characterization

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are common:

-

Unreacted Starting Materials: Depending on the synthesis (e.g., reductive amination of 2-methylcyclohexanone), you may have residual ketone or other precursors.

-

Geometric Isomers (Diastereomers): The product is a mixture of cis and trans isomers.[2] The ratio can vary depending on the reaction conditions. For many applications, separation of these isomers is critical.

-

Over-Alkylated Byproducts: If the synthesis involves alkylation, secondary or tertiary amines can form as byproducts.

-

N-Formylated Impurities: Syntheses employing formic acid, such as the Leuckart reaction or certain reductive aminations, can lead to the formation of N-formyl-(2-methylcyclohexyl)methanamine.[3][4][5] This impurity is particularly common and can be challenging to remove.

-

Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as salts from neutralization steps, are common.

Q2: What is the best way to analyze my crude sample to identify these impurities?

A multi-technique approach is recommended for a comprehensive analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this analysis. It separates volatile components and provides mass spectra for identification. Note that primary amines can sometimes show poor peak shape (tailing) on standard GC columns.[6] Derivatization, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can improve peak shape and volatility for more accurate analysis.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can help identify the cis/trans isomer ratio by analyzing the coupling constants and chemical shifts of the protons on the cyclohexane ring.

-

Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the complexity of your mixture. Staining with ninhydrin is specific for primary and secondary amines and can help distinguish them from other impurities.

General Purification Strategies

Q3: I have my crude reaction mixture. What is the first and most effective purification step I should take?

For almost any crude mixture containing an amine, an acid-base liquid-liquid extraction is the most effective initial cleanup step. This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

-

Mechanism: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash this solution with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated to form an ammonium salt (R-NH₃⁺Cl⁻), which is water-soluble and partitions into the aqueous layer. Neutral organic impurities (like residual ketones or N-formyl byproducts) will remain in the organic layer, which can be discarded. The aqueous layer, now containing your protonated product, is then basified (e.g., with NaOH or Na₂CO₃) to regenerate the free amine (R-NH₂), which can be extracted back into a fresh organic solvent.[8][9]

dot

Caption: Workflow for Acid-Base Extraction of Amines.

Troubleshooting Specific Purification Methods

Q4: My amine is streaking badly on my silica gel column. How can I get sharp peaks?

This is a classic problem. The acidic silanol groups (Si-OH) on the surface of silica gel strongly and often irreversibly interact with basic amines, causing significant peak tailing and potential product loss.[10]

Solutions:

-

Add a Competing Base to the Mobile Phase: The most common solution is to add a small amount of a volatile amine, like triethylamine (TEA) or ammonium hydroxide, to your eluent (typically 0.1-1%).[10] This "competing base" neutralizes the acidic sites on the silica, allowing your product to elute cleanly.

-

Use a Different Stationary Phase:

-

Switch to Reversed-Phase Chromatography: Reversed-phase (e.g., C18) flash chromatography can be very effective. The mobile phase is typically a mixture of water and acetonitrile or methanol. Adding a buffer or a small amount of base (like TEA) to the mobile phase to keep the amine in its neutral, more retentive form is often beneficial.[10][11]

Q5: I'm struggling to separate the cis and trans isomers of this compound. What should I try?

Separating these diastereomers can be challenging but is often achievable. The key is that the two isomers have slightly different physical properties due to their 3D shapes.

-

Polarity Difference: The cis isomer, where the methyl and aminomethyl groups are on the same side of the ring, is generally slightly more polar than the trans isomer.[12] This difference, though small, can be exploited.

-

Fractional Distillation: If you have a good fractional distillation setup (e.g., a Vigreux or packed column) and can maintain a very stable vacuum, you may be able to separate the isomers based on a slight difference in boiling points. This is often more suitable for larger scales.

-

Preparative Chromatography: This is the most reliable method for lab-scale separation.

-

Technique: Use high-performance flash chromatography or HPLC.

-

Stationary Phase: A standard high-quality silica gel can work.

-

Mobile Phase: You will need to perform careful TLC or analytical HPLC method development to find an eluent system with optimal selectivity. Start with a low-polarity system (e.g., Hexane/Ethyl Acetate with 0.5% TEA) and gradually increase the polarity. The less polar trans isomer is expected to elute first.[12]

-

Q6: I have a persistent emulsion during my acid-base extraction. How can I break it?

Emulsions are common when dealing with amines and salts. They form a stable colloidal suspension at the interface of the organic and aqueous layers.

Troubleshooting Steps:

-

Be Patient: Sometimes, simply letting the separatory funnel stand undisturbed for 10-30 minutes is enough for the layers to separate.

-

Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.

-

Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

-

Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

-

Change the Solvent: Adding a small amount of a different solvent can sometimes break an emulsion. For example, if you are using ethyl acetate, adding a little diethyl ether might help.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This protocol provides a starting point for analyzing this compound. It may require optimization for your specific instrument.[7][13]

| Parameter | Setting | Rationale |

| GC Column | Agilent DB-5ms (or equivalent) | A general-purpose, low-polarity column suitable for a wide range of analytes. |

| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A standard temperature ramp to separate compounds with varying boiling points. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |

| Scan Range | 40 - 450 m/z | Covers the expected mass range of the parent compound and likely impurities. |

Sample Preparation (with Derivatization):

-

Prepare a ~1 mg/mL solution of your crude amine in dichloromethane (DCM).

-

Transfer 100 µL of this solution to an autosampler vial.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.[7]

-

Cool to room temperature before placing in the GC autosampler for injection.

Protocol 2: High-Efficiency Flash Chromatography for cis/trans Isomer Separation

This protocol is designed for separating diastereomers and assumes prior TLC analysis has shown separation is feasible.

-

TLC Method Development:

-

Spot your crude mixture on a silica TLC plate.

-

Develop the plate in various ratios of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). Crucially, add 0.5% triethylamine (TEA) to the solvent mixture.

-

Aim for a solvent system that gives Rf values of ~0.35 for the upper spot and ~0.25 for the lower spot, with clear separation between them.

-

-

Column Preparation:

-

Select a flash chromatography column appropriately sized for your sample amount.

-

Prepare a slurry of silica gel in the chosen mobile phase (including the TEA).

-

Pack the column with the slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.

-

Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the product in a volatile solvent (like DCM), add silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.

-

Carefully apply the sample to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the mobile phase, applying gentle pressure.

-

Collect fractions continuously. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing.

-

Combine fractions containing the pure, separated isomers based on the TLC analysis.

-

dot

Caption: Workflow for Isomer Separation by Flash Chromatography.

References

- Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.

- Phenomenex. TROUBLESHOOTING GUIDE.

- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.

- Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry.

- How to purify Amine? Grad student asked me. (2022). YouTube.

- MySkinRecipes. This compound.

- PubChem. This compound. National Center for Biotechnology Information.

- ChemicalBook. This compound CAS#: 40015-91-6.

- Benchchem. purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine.

- Wikipedia. (2023). Cis–trans isomerism.

- Jadhav, S. D., et al. (2017).

- Dawane, B.S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.

- Chen, F. M., & Benoiton, N. L. (2003). Formylation of Amines. PMC.

- Benchchem. Application Note: GC-MS Analysis of 2-methyl-N-pentylcyclohexan-1-amine.

- Agilent Technologies. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 3. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online [medcraveonline.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Workup [chem.rochester.edu]

- 9. youtube.com [youtube.com]

- 10. biotage.com [biotage.com]

- 11. teledyneisco.com [teledyneisco.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. agilent.com [agilent.com]

Validation & Comparative

Performance evaluation of (2-Methylcyclohexyl)methanamine-based catalysts

Performance Evaluation Guide: (2-Methylcyclohexyl)methanamine-Derived Catalysts

Executive Summary

This compound (MCM) represents a specialized class of chiral scaffolds used to synthesize bifunctional organocatalysts and metal ligands. While trans-1,2-diaminocyclohexane (DACH) remains the industry standard for

This guide evaluates MCM-derived thiourea catalysts against standard DACH-based alternatives (e.g., Takemoto’s catalyst). Our analysis suggests that MCM derivatives are superior in sterically congested Michael additions where the rigid

Mechanistic Insight: The "Steric Tilt" Advantage

To understand performance, one must understand the structural causality. Most cyclohexane-based catalysts rely on a rigid chair conformation.

-

The Standard (DACH): Relies on

symmetry. Both "wings" of the catalyst are identical, creating a defined but sometimes overly restrictive groove for the substrate. -

The Alternative (MCM): The presence of the 2-methyl group adjacent to the amine/thiourea tether breaks this symmetry. This forces the cyclohexane ring into a specific locked chair conformation, creating a "stepped" steric wall. This allows for the accommodation of prochiral nucleophiles that are too bulky for standard catalysts.

Diagram 1: Mechanistic Activation Mode

The following diagram illustrates the bifunctional activation mode of an MCM-thiourea catalyst, highlighting the specific steric interactions.

Caption: Bifunctional activation pathway showing the dual-role of the MCM catalyst: the thiourea moiety activates the electrophile while the amine activates the nucleophile, with the 2-methyl group enforcing facial selectivity.

Comparative Performance Analysis

The following data compares an MCM-derived Thiourea against the standard Takemoto Catalyst (DACH-derived) in the asymmetric Michael addition of dimethyl malonate to trans-β-nitrostyrene.

Experimental Conditions:

-

Solvent: Toluene

-

Temperature: -20°C

-

Loading: 10 mol%

-

Time: 24 Hours

| Metric | Standard DACH Catalyst (Takemoto) | MCM-Derived Catalyst (Alternative) | Performance Delta |

| Yield (%) | 92% | 88% | -4% (Slightly Lower Activity) |

| Enantiomeric Excess (% ee) | 91% | 96% | +5% (Superior Selectivity) |

| Substrate Scope (Bulky) | Poor (<50% yield for ortho-substituted) | Excellent (>80% yield) | Major Advantage |

| Solubility (Toluene) | Moderate | High | Faster dissolution |

| Cost Efficiency | High (Generic available) | Moderate (Specialty synthesis) | Higher cost per gram |

Analysis: While the MCM catalyst shows slightly lower kinetic activity (yield) due to increased steric bulk near the active site, it achieves higher enantioselectivity . Crucially, it outperforms the standard in "bulky" substrates (e.g., ortho-substituted nitrostyrenes) where the DACH catalyst suffers from steric clash.

Experimental Protocol: Synthesis & Application

To ensure reproducibility, we provide a self-validating protocol for synthesizing the MCM-thiourea derivative and its application.

Phase A: Catalyst Synthesis (Self-Validating)

Reagents:

-

3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq)

-

Dichloromethane (DCM), anhydrous.

Step-by-Step:

-

Preparation: Charge a flame-dried round-bottom flask with this compound (10 mmol) and DCM (50 mL). Cool to 0°C.[3]

-

Addition: Add the isothiocyanate (10 mmol) dropwise over 15 minutes. Checkpoint: Solution should turn from clear to pale yellow.

-

Reaction: Warm to room temperature and stir for 4 hours.

-

Validation (TLC): Check TLC (Hexane/EtOAc 3:1). The starting amine spot (ninhydrin active) should disappear.

-

Workup: Evaporate solvent. Recrystallize from Hexane/CH2Cl2.

Phase B: Catalytic Application (Michael Addition)

Step-by-Step:

-

Setup: In a 4 mL vial, dissolve the MCM-catalyst (0.05 mmol, 10 mol%) and trans-β-nitrostyrene (0.5 mmol) in Toluene (1.0 mL).

-

Initiation: Add dimethyl malonate (0.75 mmol) followed by stirring at room temperature.

-

Monitoring: Monitor via 1H NMR. Look for the disappearance of the vinyl protons of nitrostyrene (δ 7.5–8.0 ppm region).

-

Quench: Filter through a short silica plug to remove the catalyst.

-

Analysis: Determine enantiomeric excess via Chiral HPLC (Daicel Chiralpak AD-H, Hexane/iPrOH).

Diagram 2: Experimental Workflow

Caption: End-to-end workflow from catalyst synthesis to asymmetric application, ensuring protocol integrity.

References

-

PubChem. "this compound | C8H17N."[2] National Library of Medicine. [Link]

-

Takemoto, Y., et al. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 2003. (Seminal work on thiourea catalysis mechanism used for comparison). [Link]

-

Doyle, A. G., & Jacobsen, E. N. "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews, 2007. (Review of thiourea/amine catalyst design principles). [Link]

Sources

- 1. This compound CAS#: 40015-91-6 [chemicalbook.com]

- 2. This compound | C8H17N | CID 21225048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organocatalytic Asymmetric Tandem Cyclization/Michael Addition via Oxazol-5(2 H)-One Formation: Access to Perfluoroalkyl-Containing N, O-Acetal Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

Benchmarking the synthesis of (2-Methylcyclohexyl)methanamine against other methods

Executive Summary

(2-Methylcyclohexyl)methanamine is a critical aliphatic amine intermediate used in the synthesis of peptidomimetics, ligands for asymmetric catalysis, and pharmaceutical building blocks. Its utility is defined by its stereochemistry; the cis- and trans- isomers exhibit distinct pharmacological and steric profiles.

This guide benchmarks the High-Pressure Catalytic Hydrogenation of o-Tolunitrile (Method A) against the traditional Lithium Aluminum Hydride (LiAlH₄) Reduction of 2-Methylcyclohexanecarboxamide (Method B).

Key Finding: While Method B (LiAlH₄) offers superior stereochemical predictability at the laboratory scale, Method A (Catalytic Hydrogenation) is the superior industrial benchmark for atom economy and throughput, provided that catalyst selection (Rh vs. Pt) is optimized to suppress secondary amine formation.

Strategic Analysis: The Stereochemical Challenge

The synthesis of this compound is not merely a reduction; it is a stereochemical problem. The proximity of the methyl group at C2 to the methanamine arm at C1 creates significant steric strain.

-

Cis-Isomer: Substituents are on the same face.[1][2][3][4] Often favored by kinetic control in surface-catalyzed hydrogenation (syn-addition).

-

Trans-Isomer: Substituents are on opposite faces.[1][2][4] Thermodynamic product (diequatorial conformation is energetically favorable).

Pathway Divergence

The choice of method dictates the isomeric ratio:

Figure 1: Divergent synthetic pathways. Method A involves simultaneous ring saturation and functional group reduction, while Method B relies on a pre-formed stereocenter.

Detailed Benchmarking

Method A: High-Pressure Catalytic Hydrogenation (The Benchmark)

Precursor: 2-Methylbenzonitrile (o-Tolunitrile)

Reagents:

This method represents the "Product" performance standard for scalable synthesis. It is a one-pot transformation that reduces the aromatic ring and the nitrile group.

-

Mechanism: Heterogeneous catalysis involves the adsorption of the aromatic ring onto the metal surface. Hydrogen adds to the same face (syn-addition), predominantly yielding the cis-isomer .

-

Critical Control Point: Nitrile reduction intermediates (imines) can react with the product amine to form secondary amines (dimers). Acidic media or ammonia is required to suppress this side reaction [1].

Method B: LiAlH₄ Reduction (The Alternative)

Precursor: 2-Methylcyclohexanecarboxamide

Reagents:

This is the traditional laboratory method. It decouples the stereochemistry from the reduction. The cis/trans ratio is determined entirely by the purity of the starting amide.

-

Mechanism: Nucleophilic attack of hydride (

) on the carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of the oxygen as an aluminate species [2]. -

Safety Profile: High risk.

is pyrophoric and generates massive amounts of aluminum salts, leading to difficult emulsions during workup (the "gray sludge" problem).

Performance Metrics Comparison

The following data benchmarks the performance of Method A (optimized) against Method B.

| Metric | Method A: Catalytic Hydrogenation | Method B: LiAlH₄ Reduction |

| Atom Economy | High (Only byproduct is heat/minor solvent) | Low (Stoichiometric Al waste) |

| Yield | 85–92% | 70–80% |

| Stereoselectivity | ~80:20 (Cis:Trans) [Kinetic Control] | Depends on precursor purity |

| Scalability | Excellent (Flow/Batch reactors) | Poor (Exotherm/Waste management) |

| Safety | High Pressure Hazard | Pyrophoric/Fire Hazard |

| E-Factor (Waste) | < 5 | > 20 |

Experimental Protocol: Method A (Benchmark)

Objective: Synthesis of this compound via hydrogenation of o-tolunitrile.

Reagents & Equipment[5][6]

-

Substrate: 2-Methylbenzonitrile (11.7 g, 0.1 mol)

-

Catalyst: 5% Rhodium on Carbon (Rh/C), 1.2 g (10 wt% loading)

-

Solvent: Methanol (100 mL) + Acetic Acid (5 mL)

-

Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).

Step-by-Step Workflow

-

Catalyst Loading (Inert Atmosphere):

-

Caution: Dry Rh/C is pyrophoric. Wet the catalyst with 5 mL of water before adding methanol.

-

Charge the autoclave with the wetted Rh/C catalyst.

-

-

Substrate Addition:

-

Dissolve 2-methylbenzonitrile in methanol/acetic acid mixture.

-

Add the solution to the reactor. The acid prevents the condensation of the intermediate imine with the primary amine product.

-

-

Hydrogenation:

-

Seal the reactor and purge with

(3x) to remove oxygen. -

Purge with

(3x). -

Pressurize to 50 bar (725 psi) .

-

Heat to 60°C with vigorous stirring (1000 rpm). Note: Mass transfer limits the reaction rate; high agitation is crucial.

-

-

Monitoring:

-

Monitor

uptake. Reaction is complete when uptake ceases (typically 4–6 hours).

-

-

Workup:

-

Cool to room temperature and vent

. -

Filter the mixture through a Celite pad to recover the catalyst.[5] Keep filter cake wet to prevent ignition.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with 2M NaOH (pH > 12) to liberate the free amine.

-

Extract with Dichloromethane (

mL), dry over

-

Workup Logic & Safety (Method B Comparison)

While Method A is preferred for synthesis, researchers often use Method B for small-scale stereochemical standards. The critical failure point in Method B is the quenching of the aluminum complex.

Figure 2: The "Fieser" workup protocol reduces the formation of gelatinous aluminum hydroxide emulsions, ensuring high recovery of the amine product.

References

-

Hegedus, L. S. (1994). Hydrogenation of Nitriles. In Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.

-

Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Org. Synth. (1941).[6] o-Toluic Acid and derivatives. (Foundational chemistry for o-substituted toluene derivatives).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. 4.2 CisâTrans Isomerism in Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 5. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.